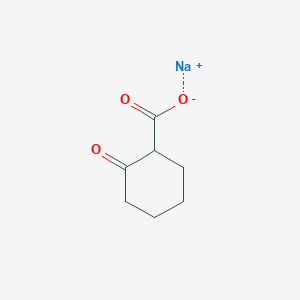

2-Oxocyclohexanecarboxylic acid sodium salt

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

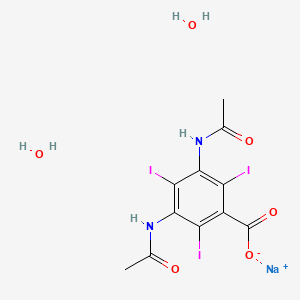

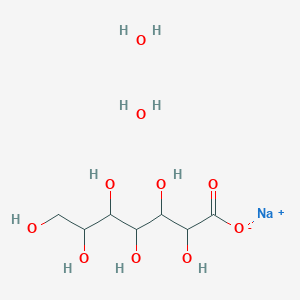

2-Oxocyclohexanecarboxylic acid sodium salt, also known by its IUPAC name sodium 2-oxocyclohexane-1-carboxylate , is a chemical compound with the CAS Number: 75265-85-9 . It has a molecular weight of 164.14 . The compound is typically stored at room temperature and appears as a white to yellow solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H10O3.Na/c8-6-4-2-1-3-5(6)7(9)10;/h5H,1-4H2,(H,9,10);/q;+1/p-1 . This indicates that the compound consists of a sodium ion (Na) and a 2-oxocyclohexane-1-carboxylate ion (C7H9O3).Physical and Chemical Properties Analysis

The compound is a white to yellow solid at room temperature . It has a molecular weight of 164.14 .Applications De Recherche Scientifique

Tautomerism and Stereochemistry

Research on 2-oxocyclohexanecarboxylic acid sodium salts has revealed their tautomeric behaviors in solution, showing a mixture of cyclic and linear forms. This is significant in the study of stereochemistry and tautomerism, offering insights into molecular dynamics and stability under various conditions (Ershov et al., 2013).

Spectroscopic and Thermal Properties

The thermal and spectroscopic properties of sodium salts related to 2-oxocyclohexanecarboxylic acid have been extensively studied, providing valuable information for the development of new materials and the understanding of complex chemical systems (Rzączyńska et al., 2010).

Organic Synthesis and Catalysis

In organic synthesis, the sodium salt of 2-oxocyclohexanecarboxylic acid has been used as a ligand in copper-catalyzed coupling reactions, demonstrating its versatility and efficiency as a ligand in promoting various N/O/S nucleophilic reagents with aryl halides (Lv & Bao, 2007).

Photochemistry and Reaction Dynamics

The keto-enol tautomerism of 2-oxocyclohexanecarboxylic acid in aqueous solution has been studied through flash photolysis, providing insights into the rates of ketonization and enolization. This research contributes to the broader understanding of reaction dynamics and mechanisms in photochemistry (Chang et al., 2003).

Novel Complex Formation

The sodium salt of 2-oxocyclohexanecarboxylic acid has been utilized in synthesizing novel macrocyclic complexes, demonstrating the potential for creating new molecular structures with unique properties. This is indicative of its role in advancing materials science and coordination chemistry (Ma et al., 2003).

Safety and Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and specific procedures to follow if the compound is swallowed or comes into contact with skin or eyes .

Analyse Biochimique

Biochemical Properties

It is known that 2-oxocarboxylic acids, also called 2-oxo acids and alpha-keto acids, are the most elementary set of metabolites that includes pyruvate (2-oxopropanoate), 2-oxobutanoate, oxaloacetate (2-oxosuccinate) and 2-oxoglutarate . These compounds play crucial roles in various biochemical reactions, interacting with a variety of enzymes, proteins, and other biomolecules .

Cellular Effects

Given its structural similarity to other 2-oxocarboxylic acids, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is likely to interact with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

sodium;2-oxocyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3.Na/c8-6-4-2-1-3-5(6)7(9)10;/h5H,1-4H2,(H,9,10);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQOTYYYBCYURDK-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NaO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(Cyclopropylmethyl)amino]-2-methylpropan-2-ol](/img/structure/B6331137.png)